molecular formula C9H8O2 B1450056 5-Hydroxy-2-vinylbenzaldehyde CAS No. 1313762-42-3

5-Hydroxy-2-vinylbenzaldehyde

Cat. No.: B1450056
CAS No.: 1313762-42-3
M. Wt: 148.16 g/mol
InChI Key: OBQUNPCJOSWNFJ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-vinylbenzaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of benzaldehyde, featuring a hydroxyl group at the 5-position and a vinyl group at the 2-position.

Scientific Research Applications

5-Hydroxy-2-vinylbenzaldehyde has diverse applications in scientific research:

Safety and Hazards

The safety data sheet for 5-Hydroxy-2-vinylbenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child .

Future Directions

The future directions for 5-Hydroxy-2-vinylbenzaldehyde involve its use in the synthesis of polymers. There is a growing interest in the synthesis and characterization of polymers due to their diverse applications in various fields .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-2-vinylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with amines to form imines, which are crucial intermediates in various biochemical processes. The compound’s hydroxyl group can participate in hydrogen bonding, enhancing its reactivity and interaction with enzymes and proteins. For instance, it can interact with enzymes like aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of key signaling molecules. The compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it has been shown to impact cellular redox states, influencing the balance between oxidation and reduction reactions within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to enzyme inhibition or activation. The compound’s ability to form Schiff bases with amines is a key aspect of its molecular mechanism. This interaction can result in the modulation of enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, leading to the formation of carboxylic acids. The compound can also participate in redox reactions, influencing the levels of reactive oxygen species and other metabolites within cells. These interactions can affect metabolic flux and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance its interactions with specific biomolecules, leading to targeted effects on cellular processes. For instance, its localization within the mitochondria can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-vinylbenzaldehyde typically involves the functionalization of benzaldehyde derivatives. One common method is the hydroxylation of 2-vinylbenzaldehyde using suitable oxidizing agents. Another approach involves the vinylation of 5-hydroxybenzaldehyde through palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-vinylbenzaldehyde: Similar structure but different position of hydroxyl and vinyl groups.

    5-Hydroxy-2-methoxybenzaldehyde: Contains a methoxy group instead of a vinyl group.

    5-Hydroxy-2-nitrobenzaldehyde: Contains a nitro group instead of a vinyl group.

Properties

IUPAC Name

2-ethenyl-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-7-3-4-9(11)5-8(7)6-10/h2-6,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQUNPCJOSWNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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